molecular formula C9H13BrN2O B13341776 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B13341776
M. Wt: 245.12 g/mol
InChI Key: ZGXRIYRTRWDAPD-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a fused pyrazole-oxazine ring system. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted pyrazole with an appropriate oxazine precursor in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new compounds with modified chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe for investigating biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It may also be employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate biological pathways and lead to specific biological effects. The exact mechanism of action may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-Bromo-2-ethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
  • 2-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Comparison: Compared to similar compounds, 3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-bromo-2-propan-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C9H13BrN2O/c1-6(2)9-8(10)7-5-13-4-3-12(7)11-9/h6H,3-5H2,1-2H3

InChI Key

ZGXRIYRTRWDAPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2CCOCC2=C1Br

Origin of Product

United States

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